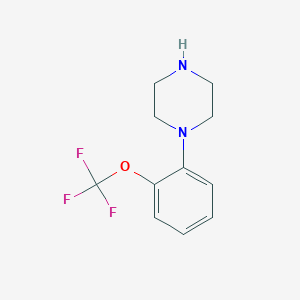

1-(2-Trifluoromethoxyphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Trifluoromethoxyphenyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2-Trifluoromethoxyphenyl)piperazine, commonly referred to as TFMPP, is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of a trifluoromethoxy group on a phenyl ring attached to a piperazine backbone. Its significance lies in its potential applications in pharmacology, particularly in the context of psychoactive substances and therapeutic agents.

- Molecular Formula : C10H12F3N

- Molecular Weight : 201.21 g/mol

- CAS Number : 186386-95-8

TFMPP acts primarily as a serotonin receptor modulator, influencing various neurotransmitter systems. It has been shown to bind to several aminergic receptors, particularly the serotonin (5-HT) receptors, which play crucial roles in mood regulation, cognition, and perception. The trifluoromethoxy group enhances its interaction with these receptors, potentially increasing its potency and efficacy compared to non-fluorinated analogs .

Psychoactive Effects

TFMPP is often used recreationally in combination with other piperazines, such as BZP (1-benzylpiperazine). Clinical studies have reported psychoactive effects similar to those of MDMA (Ecstasy), including:

- Euphoria

- Increased sociability

- Altered sensory perception

However, it also carries risks of toxicity and adverse effects, including:

- Anxiety

- Tachycardia

- Hyperthermia

A case study involving three patients who ingested TFMPP revealed symptoms consistent with sympathomimetic toxicity, including dissociative symptoms and nausea .

Toxicological Studies

Research indicates that the toxicity profile of TFMPP can vary significantly based on dosage and individual susceptibility. A notable case series documented the presence of TFMPP in patients presenting with severe symptoms after recreational use. Serum concentrations measured were approximately 263 ng/mL .

Comparative Analysis of Piperazine Derivatives

The following table summarizes key differences between TFMPP and other related piperazine derivatives:

| Compound Name | Psychoactive Effects | Common Uses | Toxicity Profile |

|---|---|---|---|

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Euphoria, sensory enhancement | Recreational drug | Moderate; sympathomimetic effects reported |

| 1-Benzylpiperazine (BZP) | Stimulant effects | Recreational drug | Severe; associated with hyperthermia and seizures |

| 1-(4-Fluorophenyl)piperazine (pFPP) | Mild stimulant effects | Research chemical | Low; fewer reports of severe toxicity |

Clinical Studies

A study published in Drug Testing and Analysis highlighted the pharmacokinetics of TFMPP when taken in conjunction with BZP. The combination was found to produce significant psychoactive effects lasting 6-8 hours, with reported doses ranging from 30 mg to 100 mg for TFMPP .

In Vitro Studies

In vitro studies have demonstrated that TFMPP exhibits antiproliferative effects on various cancer cell lines. For instance, research indicated that it could induce cell death through mechanisms involving necroptosis, particularly in K562 leukemic cells . This suggests potential therapeutic applications beyond its psychoactive properties.

Applications De Recherche Scientifique

Toxicology and Recreational Use

1-(2-Trifluoromethoxyphenyl)piperazine is often associated with recreational drug use. It is structurally similar to other piperazine derivatives that have stimulant and psychoactive properties. The compound has been analyzed in various case studies that highlight its effects when used recreationally.

Case Studies on Toxicity

- A notable case study reported three patients who experienced dissociative symptoms after ingesting tablets believed to contain MDMA, which actually contained 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-benzylpiperazine (BZP). The clinical features observed were not consistent with BZP toxicity alone, indicating the unique effects of TFMPP when combined with other substances .

- Another study analyzed urine specimens from users of designer drugs, revealing the presence of TFMPP alongside BZP. The concentrations detected ranged from 0.79 to 25.4 mg/L for TFMPP, illustrating its prevalence in recreational drug use .

Pharmacological Research

Research into the pharmacological properties of this compound has indicated potential therapeutic applications. Its structural characteristics allow it to interact with various neurotransmitter systems, making it a candidate for further investigation.

Potential Therapeutic Uses

- Piperazine derivatives have been explored as potential treatments for conditions such as anxiety and depression due to their ability to modulate serotonin receptors. Specifically, compounds like TFMPP have shown promise in influencing serotonin pathways, which are critical in mood regulation .

- Additionally, there is ongoing research into the use of piperazine derivatives as anxiolytics or antidepressants, with studies focusing on their efficacy compared to traditional medications .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group enhances its reactivity and versatility in organic synthesis.

Applications in Synthesis

- The compound can be utilized as a building block for synthesizing more complex molecules used in drug development. Its derivatives are often employed in the production of pharmaceuticals targeting different biological pathways .

- Moreover, its role as a precursor in the synthesis of other piperazine derivatives highlights its importance in medicinal chemistry, particularly for developing new psychoactive substances or therapeutic agents .

Analytical Methods for Detection

The detection and analysis of this compound in biological samples are crucial for understanding its impact on health and safety.

Analytical Techniques

- Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are commonly used methods for detecting piperazines in urine samples. These techniques allow for precise quantification and identification of the compound and its metabolites .

- Recent advancements have led to rapid detection methods that enhance the ability to identify piperazine derivatives quickly in forensic toxicology settings .

Propriétés

IUPAC Name |

1-[2-(trifluoromethoxy)phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONHMRZXKRBXRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444438 |

Source

|

| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186386-95-8 |

Source

|

| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.